5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide
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Overview
Description
5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α-bromo ketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[2,1-b][1,3]thiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of imidazo[2,1-b][1,3]thiazole derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazo[2,1-b][1,3]thiazole derivatives, sulfoxides, sulfones, and reduced imidazo[2,1-b][1,3]thiazole compounds .
Scientific Research Applications
5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide is unique due to its dual bromine substitution, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2S.BrH/c7-3-4-5(8)10-1-2-11-6(10)9-4;/h1-2H,3H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYWHVZTAKKDIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)Br)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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